

3-hydroxyanthranilic acid hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxyanthranilic acid hydrochloride

Cat. No.: B1587857

[Get Quote](#)

An In-depth Technical Guide to **3-Hydroxyanthranilic Acid Hydrochloride**: Chemical Properties and Structure

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-hydroxyanthranilic acid hydrochloride**, a key metabolite of tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, structural details, and practical handling protocols, grounding all information in authoritative data.

Introduction: A Metabolite of Significance

3-Hydroxyanthranilic acid (3-HAA) is an important endogenous molecule, emerging as an intermediate in the kynurenine pathway, the primary route for tryptophan metabolism in mammals.^{[1][2][3]} Its hydrochloride salt is a common form used in laboratory settings, offering enhanced stability and solubility for experimental use. Understanding the precise chemical nature of this compound is critical for researchers investigating its roles in cellular signaling, neuroinflammation, and its potential as both a pro-oxidant and an antioxidant.^{[4][5]} This guide synthesizes critical data to provide a robust foundation for its application in scientific research.

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and internationally recognized identifiers. 3-Hydroxyanthranilic acid is a substituted benzoic acid, featuring an amine group at carbon 2 and a hydroxyl group at carbon 3.[1][2]

IUPAC Name: 2-amino-3-hydroxybenzoic acid hydrochloride.[1][6]

Common Synonyms:

- 3-HAA HCl
- 2-Amino-3-hydroxybenzoic Acid Hydrochloride[6]
- 3-Hydroxyanthranilic Acid HCl[7]

Structural Representation

The molecular structure dictates the compound's reactivity and interactions. The hydrochloride salt form involves the protonation of the amino group.

Caption: Chemical structure of **3-hydroxyanthranilic acid hydrochloride**.

Molecular Identifiers

These identifiers are crucial for database searches and unambiguous compound identification.

Identifier	3-Hydroxyanthranilic Acid	3-Hydroxyanthranilic Acid Hydrochloride	Source(s)
Molecular Formula	C ₇ H ₇ NO ₃	C ₇ H ₇ NO ₃ ·HCl (or C ₇ H ₈ CINO ₃)	[1] [6] [7] [8]
Molecular Weight	153.14 g/mol	189.60 g/mol	[1] [6] [8]
CAS Number	548-93-6	4920-81-4	[1] [6]
SMILES String	Nc1c(O)cccc1C(O)=O	c1cc(c(c(c1)O)N)C(=O)O.Cl	[1] [8] [9]
InChIKey	WJXSWCUQABXPFS -UHFFFAOYSA-N	WORPVBBWRKRSW Q-UHFFFAOYSA-N	[1] [8] [9]

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various experimental conditions. The free acid form appears as solid leaflets or powder, while the hydrochloride salt is also a solid.[\[1\]](#)

Property	Value	Source(s)
Appearance	Light pink to light brown solid	[10]
Melting Point	~240 °C (decomposes) (for free acid)	[1] [9]
	~227 °C (decomposes) (for hydrochloride)	[2] [11]
Solubility	Free Acid: Slightly soluble in water; soluble in hot water, alcohol, ether, chloroform.	[1] [11]
Hydrochloride: Soluble in 1N HCl (1 g/100 ml).		[10] [11]
General (Free Acid): Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).		[4]
pKa (at 20 °C)	pKa1 = 2.7, pKa2 = 5.19, pKa3 = 10.12	[11]

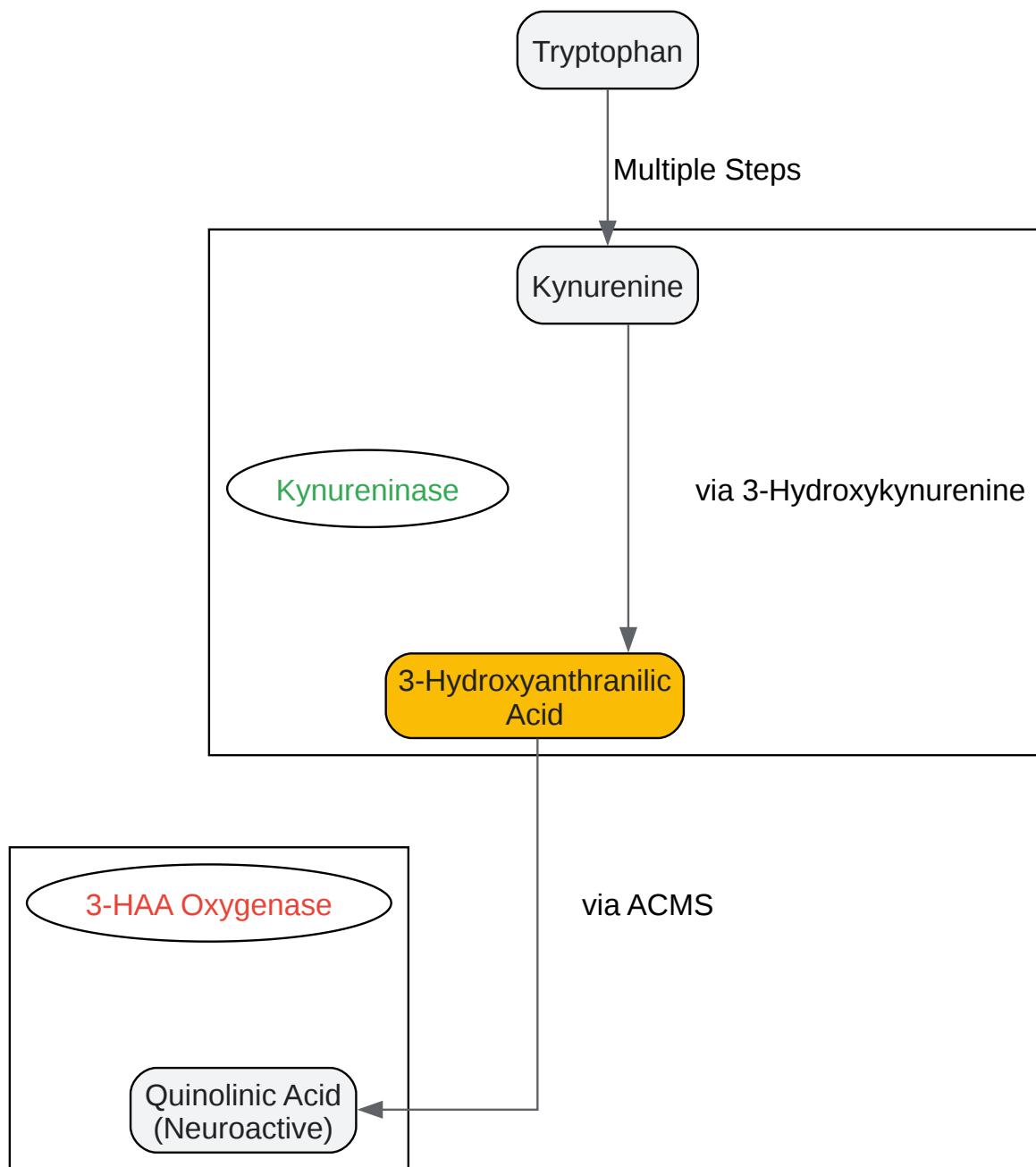
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Data can vary slightly based on the solvent used.

- ^1H NMR (in DMSO- d_6): Chemical shifts (δ) are observed around 7.25 ppm, 6.83 ppm, and 6.39 ppm, corresponding to the aromatic protons.[\[1\]](#)
- ^{13}C NMR (in DMSO- d_6): Key carbon signals appear at approximately 169.8 ppm (carboxyl), 144.4 ppm, 141.1 ppm (carbons bonded to OH and NH_2), and between 110.0 and 121.4 ppm for the other aromatic carbons.[\[1\]](#)[\[12\]](#)


UV-Vis Spectroscopy

UV-Visible spectroscopy is useful for quantitative analysis and for studying electronic transitions within the molecule.

- λ_{max} (Absorption Maxima): 212 nm, 298 nm, 310 nm, 342 nm.[11][13] The specific maxima can be influenced by the solvent and pH.

Biological Context: The Kynurenone Pathway

3-HAA is a pivotal intermediate in the catabolism of tryptophan. Its formation is a key step that links upstream metabolites like kynurenone to downstream products, including quinolinic acid, an NMDA receptor agonist.

[Click to download full resolution via product page](#)

Caption: Simplified schematic of the Kynurenine Pathway highlighting 3-HAA.

Experimental Protocols and Handling

Adherence to proper protocols is essential for experimental success and laboratory safety.

Protocol 1: Safe Handling and Storage

Causality: 3-Hydroxyanthranilic acid and its hydrochloride are light-sensitive and can degrade, compromising experimental integrity. Storing it under inert gas minimizes oxidation. The compound is classified as hazardous, necessitating personal protective equipment (PPE) to prevent exposure.

Methodology:

- Engineering Controls: Always handle the solid compound and its solutions inside a chemical fume hood to avoid inhalation of dust or aerosols.[\[14\]](#) Ensure an eyewash station and safety shower are readily accessible.[\[14\]](#)
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[\[14\]](#)[\[15\]](#) When handling the powder, a dust mask (e.g., N95) is recommended.[\[9\]](#)
- Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[\[14\]](#)[\[15\]](#) The compound should be protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) to maintain product quality.[\[14\]](#)[\[15\]](#)
- Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[\[14\]](#)[\[15\]](#)

Protocol 2: Preparation of Stock Solutions

Causality: The choice of solvent is critical and depends on the experimental system. DMSO is a common choice for creating high-concentration stock solutions for *in vitro* assays due to its high solvating power. However, its concentration must be controlled in cell-based experiments to avoid toxicity.

Methodology:

- Solvent Selection: For a 50 mg/mL stock solution, use dimethyl sulfoxide (DMSO).[\[16\]](#) Note that hygroscopic DMSO can impact solubility, so using a newly opened bottle is advised.[\[16\]](#)

- Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of **3-hydroxyanthranilic acid hydrochloride** powder inside the fume hood.
- Dissolution: Add the appropriate volume of DMSO to the tube to achieve the target concentration. For example, add 1 mL of DMSO to 50 mg of the compound.
- Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[5][16]
- Storage of Solution: Once prepared, aliquot the stock solution into smaller volumes to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[16]

Safety and Hazard Information

3-Hydroxyanthranilic acid is classified as a hazardous chemical.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[15] It causes skin and serious eye irritation and may cause respiratory irritation.[15] It is also suspected of causing cancer.[9][15]
- Precautionary Measures: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[15] Wear appropriate PPE.[15] In case of exposure, seek immediate medical attention.[17]

Conclusion

3-Hydroxyanthranilic acid hydrochloride is a well-characterized compound with defined chemical and physical properties. Its role as a tryptophan metabolite places it at a crucial juncture in cellular biochemistry. For researchers, a thorough understanding of its structure, reactivity, handling requirements, and spectroscopic signatures is paramount for conducting accurate and reproducible science. This guide provides the foundational knowledge necessary for the effective and safe use of this important molecule in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxyanthranilic Acid | C7H7NO3 | CID 86 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-HYDROXYANTHRANILIC ACID | 548-93-6 [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) [hmdb.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. 3-Hydroxyanthranilic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. scbt.com [scbt.com]
- 7. 3-HYDROXYANTHRANILIC ACID HYDROCHLORIDE, CasNo.4920-81-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. 3-Hydroxyanthranilic acid - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. UV-Vis Spectrum of 3-Hydroxyanthranilic Acid | SIELC Technologies [sielc.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. medchemexpress.com [medchemexpress.com]
- 17. abmole.com [abmole.com]
- To cite this document: BenchChem. [3-hydroxyanthranilic acid hydrochloride chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587857#3-hydroxyanthranilic-acid-hydrochloride-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com